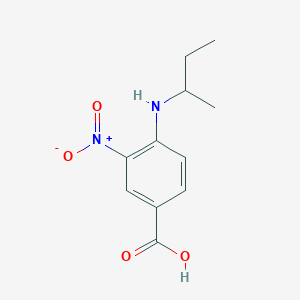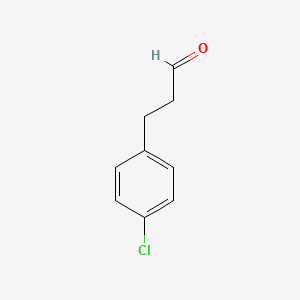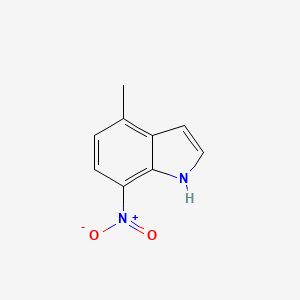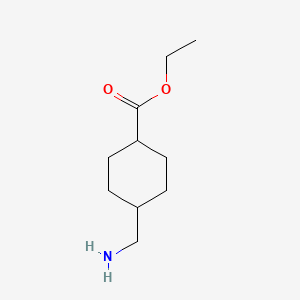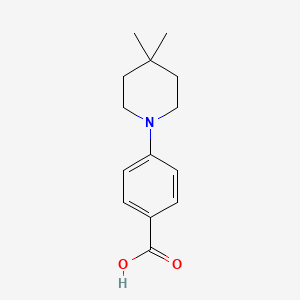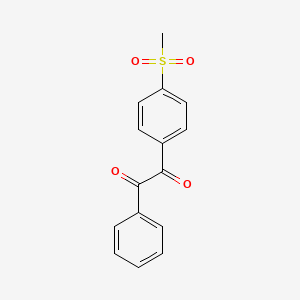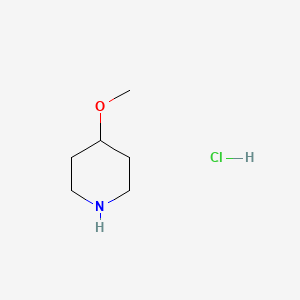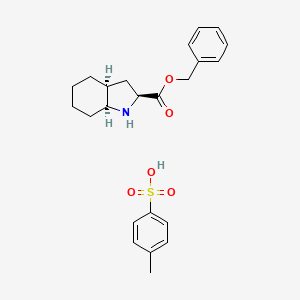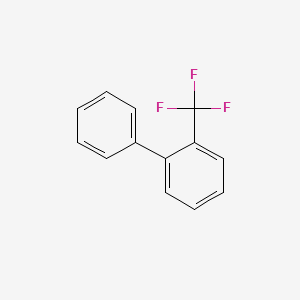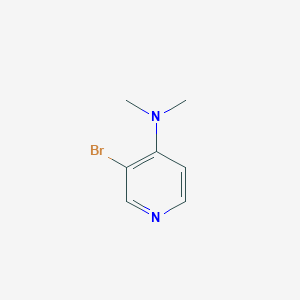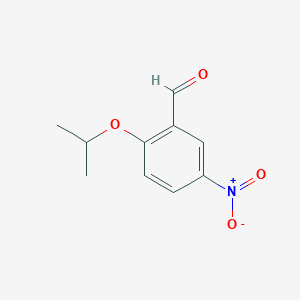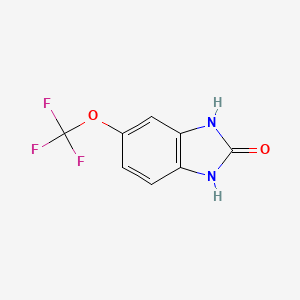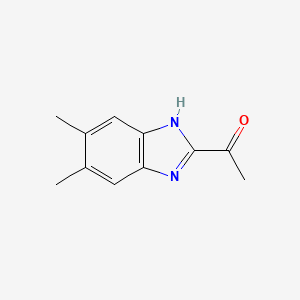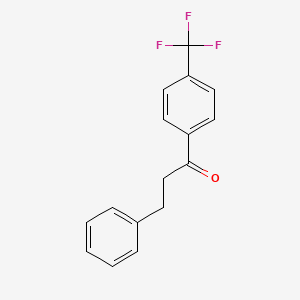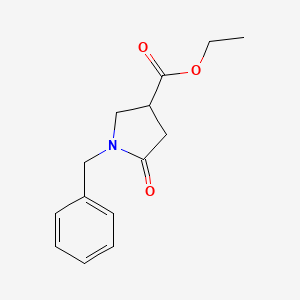
Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
カタログ番号 B1313430
CAS番号:
5733-87-9
分子量: 247.29 g/mol
InChIキー: PYAXFXNAKPDEPV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C14H17NO3 . It has a molecular weight of 247.29 . The IUPAC name for this compound is ethyl 1-benzyl-4-oxo-3-pyrrolidinecarboxylate .
Molecular Structure Analysis
The molecular structure of Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a benzyl group (a phenyl ring attached to a CH2 group) and an ethyl ester group .Physical And Chemical Properties Analysis
Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate has a molecular weight of 247.29 . It is recommended to be stored in a dry place at a temperature between 2-8°C . The boiling point is 175 °C at a pressure of 1 Torr .科学的研究の応用
1. Pyrrolidine in Drug Discovery
- Summary of Application : The pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
2. Neuroprotective Agents
- Summary of Application : A series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives were designed and synthesized for their protective activities against N-methyl-d-aspartic acid (NMDA)-induced cytotoxicity .
- Methods of Application : The compounds were investigated in vitro for their neuroprotective activities . The docking results indicated that the compounds could fit well into the binding site of the NR2B-NMDA receptor .
- Results or Outcomes : All of the compounds exhibited neuroprotective activities, especially compound 12k, which showed higher potency than the reference compound ifenprodil . Compound 12k could attenuate Ca2+ influx and suppress the NR2B upregulation induced by NMDA . Furthermore, the results of behavioral tests showed that compound 12k could significantly improve learning and memory in vivo .
3. Pyrrolidine-2,5-dione in Enzyme Inhibition
- Summary of Application : Pyrrolidine-2,5-dione is a versatile scaffold. A series of 3-chloro-1-aryl pyrrolidine-2,5-diones were evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II . Both isoenzymes are involved in several diseases .
- Methods of Application : The compounds were synthesized and their inhibitory activities were evaluated .
- Results or Outcomes : The different compounds showed varying degrees of inhibitory activity on the isoenzymes .
4. Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate in Crystallography
- Summary of Application : The title oxopyrrolidine, C15H19NO4, was synthesized and its crystal structure was studied .
- Methods of Application : The compound was synthesized and its crystal structure was determined using X-ray crystallography .
- Results or Outcomes : The five-membered pyrrolidine ring is in a twist conformation and its mean plane makes an angle of 89.2 (3)° with the phenyl ring . In the crystal, molecules pack as dimers via strong O—H O [R22(10)] interactions cross-linked by weaker C—H O and C—H π interactions .
5. Pyrrolidine in Drug Discovery
- Summary of Application : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
6. Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate in Crystallography
- Summary of Application : The title oxopyrrolidine, C15H19NO4, was synthesized and its crystal structure was studied .
- Methods of Application : The compound was synthesized and its crystal structure was determined using X-ray crystallography .
- Results or Outcomes : The five-membered pyrrolidine ring is in a twist conformation and its mean plane makes an angle of 89.2 (3)° with the phenyl ring . In the crystal, molecules pack as dimers via strong O—H O [R22(10)] interactions cross-linked by weaker C—H O and C—H π interactions .
Safety And Hazards
特性
IUPAC Name |
ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-18-14(17)12-8-13(16)15(10-12)9-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAXFXNAKPDEPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512498 |
Source


|
| Record name | Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | |
CAS RN |
5733-87-9 |
Source


|
| Record name | Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-(Sec-butylamino)-3-nitrobenzoic acid
440347-89-7
3-(4-Chlorophenyl)propanal
75677-02-0
4-methyl-7-nitro-1H-indole
289483-80-3

